Fluorescent Brightener 264

Descripción

Historical Evolution of Optical Brightening Agents in Scientific Inquiry

The quest to enhance the whiteness of materials is a long-standing endeavor. textilelearner.net Early methods involved sun bleaching and later, chemical bleaching. textilelearner.netslideshare.net A significant breakthrough came with the discovery of fluorescence. In 1929, Paul Krais observed that esculin, a natural compound extracted from horse chestnut bark, could impart a brilliant whiteness to textiles. textilelearner.netculturalheritage.org This discovery laid the groundwork for the development of synthetic optical brightening agents (OBAs), also known as fluorescent whitening agents (FWAs). textilelearner.netresearchgate.net These agents, often referred to as "colorless dyes," function by absorbing light in the ultraviolet range and emitting it in the visible blue part of the spectrum. researchgate.netsci-hub.setandfonline.com This emitted blue light counteracts the natural yellowish tinge of many materials, resulting in a brighter, "whiter-than-white" appearance. wikipedia.orgresearchgate.net The mid-20th century saw the widespread adoption of these synthetic brighteners in various industries, including textiles, paper, and detergents. researchgate.nettandfonline.com

Classification of Fluorescent Brighteners: Focus on Stilbene (B7821643) Derivatives

Fluorescent brighteners are broadly classified based on their chemical structure. fibre2fashion.comblogspot.com The major classes include derivatives of stilbene, coumarin (B35378), 1,3-diphenyl pyrazoline, naphthalimide, and others. sci-hub.seunishivaji.ac.in Among these, stilbene derivatives are the most commercially significant, accounting for over 80% of all fluorescent brightening agents. textilelearner.netunishivaji.ac.in

Stilbene is a hydrocarbon characterized by a central carbon-carbon double bond with a phenyl group attached to each carbon. fibre2fashion.com The basic stilbene structure itself absorbs UV light. unishivaji.ac.in The introduction of specific functional groups, known as auxochromes, enhances its fluorescent properties. sci-hub.seunishivaji.ac.in A key intermediate in the synthesis of many stilbene-based brighteners is 4,4'-diamino-2,2'-stilbenedisulfonic acid. wikipedia.org The trans isomer of stilbene derivatives is the form that exhibits fluorescence, while the cis isomer does not. textilelearner.netsci-hub.se

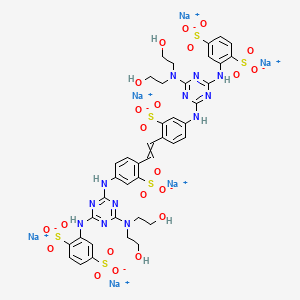

Fluorescent Brightener 264 is a complex stilbene derivative. Its structure includes multiple sulfonic acid groups, which contribute to its solubility in water, and triazine rings, which are common in many optical brighteners. dyestuffintermediates.comcymitquimica.com

Significance of this compound within Material Science and Environmental Studies

In material science , this compound is valued for its ability to improve the aesthetic properties of various materials. cymitquimica.com It is used in the textile industry to whiten cellulose (B213188) fibers and in the paper industry, where it can be added during the sizing press or coating process to achieve high whiteness. dyestuffintermediates.commade-in-china.com Its stability in acidic conditions and good light fastness make it a versatile agent in these applications. dyestuffintermediates.commade-in-china.com Research in this area often focuses on optimizing its application for different materials and synthesizing new derivatives with enhanced properties. researchgate.netresearchgate.netscispace.com

From an environmental perspective , the widespread use of fluorescent brighteners, including FB 264, has led to studies on their fate and impact in the environment. acs.org Because these compounds are often used in laundry detergents, they can enter wastewater systems. blogspot.comacs.org Research has detected the presence of various fluorescent brighteners in water, sediment, and even in human samples, raising questions about their potential for bioaccumulation and long-term effects. acs.org Studies have shown that some fluorescent brighteners can undergo photodegradation in the environment. heraproject.com The environmental impact and biodegradability of these compounds are active areas of research, with a focus on developing safer and more environmentally friendly alternatives. cymitquimica.comacs.org

Chemical Identity and Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | hexasodium;2-[[4-[bis(2-hydroxyethyl)amino]-6-[4-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(2,5-disulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonate | aksci.comalfa-chemistry.com |

| CAS Number | 68971-49-3 | cymitquimica.comaksci.comchemicalbook.com |

| Molecular Formula | C40H38N12Na6O22S6 | dyestuffintermediates.comcymitquimica.comaksci.com |

| Molecular Weight | 1369.13 g/mol | dyestuffintermediates.comcymitquimica.comaksci.com |

| Appearance | Brown liquid | made-in-china.com |

| Ionic Character | Anionic | made-in-china.com |

| Solubility | Soluble in water | cymitquimica.comdyestuffintermediates.com |

Structure

2D Structure

Propiedades

Número CAS |

68971-49-3 |

|---|---|

Fórmula molecular |

C40H38N12Na6O22S6 |

Peso molecular |

1369.1 g/mol |

Nombre IUPAC |

hexasodium;2-[[4-[bis(2-hydroxyethyl)amino]-6-[4-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(2,5-disulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonate |

InChI |

InChI=1S/C40H44N12O22S6.6Na/c53-15-11-51(12-16-54)39-47-35(45-37(49-39)43-29-21-27(75(57,58)59)7-9-31(29)77(63,64)65)41-25-5-3-23(33(19-25)79(69,70)71)1-2-24-4-6-26(20-34(24)80(72,73)74)42-36-46-38(50-40(48-36)52(13-17-55)14-18-56)44-30-22-28(76(60,61)62)8-10-32(30)78(66,67)68;;;;;;/h1-10,19-22,53-56H,11-18H2,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H2,41,43,45,47,49)(H2,42,44,46,48,50);;;;;;/q;6*+1/p-6/b2-1+;;;;;; |

Clave InChI |

ZECOZQHKQDLCBT-IRTUOLCXSA-H |

SMILES |

C1=CC(=C(C=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=C(C=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)N(CCO)CCO)NC6=C(C=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

SMILES isomérico |

C1=CC(=C(C=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=C(C=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)N(CCO)CCO)NC6=C(C=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

SMILES canónico |

C1=CC(=C(C=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=C(C=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)N(CCO)CCO)NC6=C(C=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Otros números CAS |

76482-78-5 |

Descripción física |

Liquid; Dry Powder |

Números CAS relacionados |

114456-70-1 (Parent) |

Origen del producto |

United States |

Synthesis and Industrial Production Pathways of Fluorescent Brightener 264

Precursor Chemistry and Reaction Pathways

The synthesis of Fluorescent Brightener 264 is a multi-step process that relies on specific precursor molecules and carefully controlled reaction pathways to build its complex structure.

The foundational starting material for this compound is 4,4'-dinitrostilbene-2,2'-disulfonic acid (DNSDA). heraproject.comchemicalbook.com The synthesis of DNSDA itself begins with the sulfonation of 4-nitrotoluene (B166481) to produce 4-nitrotoluene-2-sulfonic acid. wikipedia.orgnih.gov This intermediate is then oxidized, often using sodium hypochlorite (B82951), to yield DNSDA. wikipedia.orgnih.gov

A critical step in the synthesis of the final brightener is the reduction of DNSDA to form 4,4'-diaminostilbene-2,2'-disulfonic acid (DASDA), also known as amsonic acid. wikipedia.orgwikipedia.orgprepchem.com This transformation is essential as it converts the two nitro groups (-NO₂) into amino groups (-NH₂), which are necessary for the subsequent reactions. Industrially, this reduction has often been accomplished using iron powder in an acidic solution (Béchamp reduction). heraproject.comgoogle.com However, this method can create iron hydroxide (B78521) sludge that is difficult to filter and remove. google.com Catalytic hydrogenation has been developed as a cleaner alternative. google.com The resulting DASDA is a crucial intermediate for producing a variety of optical brighteners. wikipedia.orggoogle.com

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as a vital linking agent in the synthesis. weylchem.comwikipedia.org Its three reactive chlorine atoms can be displaced sequentially by nucleophiles, allowing for the stepwise construction of the final molecule. wikipedia.org

The synthesis of this compound involves the reaction of DASDA with two equivalents of cyanuric chloride. heraproject.comscirp.org This initial condensation is meticulously controlled at a low temperature, typically between 0°C and 5°C, and a pH of 4.5 to 5.5. scirp.orgnih.gov These conditions ensure that, primarily, only one chlorine atom on each cyanuric chloride molecule reacts with the amino groups of the DASDA molecule. scirp.orgnih.gov The remaining chlorine atoms are then substituted in subsequent steps with other functional groups, such as anilino and morpholino groups, to complete the structure of the brightener. heraproject.com

Derivatization from 4,4'-Dinitrostilbene-2,2'-Disulfonic Acid

Industrial Manufacturing Processes and Scalability

The industrial production of this compound is a well-established, large-scale batch process requiring precise control over each reaction stage to ensure product quality and yield.

The manufacturing process is characterized by a sequence of controlled condensation reactions following the initial preparation of the DASDA intermediate. A typical industrial synthesis proceeds as follows:

First Condensation: Two equivalents of cyanuric chloride are reacted with one equivalent of DASDA in an aqueous solution. This step is performed at a low temperature (0-5°C) and a pH of 4.5-5.5. scirp.orgnih.gov

Second Condensation: Aniline is introduced to the reaction mixture. The temperature is raised to around 20-40°C and the pH is adjusted to a near-neutral range (6.0-7.0) to facilitate the substitution of the second chlorine atom on each triazine ring. ncsu.edu

Third Condensation: Finally, morpholine (B109124) is added, and the temperature is significantly increased to approximately 90-100°C, with the pH raised to 8.0-9.0. This drives the reaction to substitute the final chlorine atom on each triazine ring.

Isolation: Upon completion of the reactions, the final product is isolated from the reaction mixture, often by salting out, followed by filtration and drying.

The scalability of this methodology is proven, with industrial plants capable of producing large quantities. The critical factors for successful large-scale production are rigorous control of temperature, pH, and the rate of reagent addition at each distinct condensation step.

Table 1: Typical Reaction Conditions for this compound Synthesis

| Step | Reactants | Temperature | pH |

| 1st Condensation | DASDA + Cyanuric Chloride | 0-5°C | 4.5-5.5 |

| 2nd Condensation | + Aniline | 20-40°C | 6.0-7.0 |

| 3rd Condensation | + Morpholine | 90-100°C | 8.0-9.0 |

In industrial-scale synthesis, the formation of by-products is a significant concern as it can impact the purity, and therefore the performance, of the final fluorescent brightener. The primary sources of by-products are incomplete reactions or undesired side reactions. For example, if reaction conditions like temperature and pH are not strictly maintained, the highly reactive chlorine atoms on the cyanuric chloride intermediate can undergo hydrolysis, leading to the formation of hydroxyl (-OH) groups instead of the desired amino substituents. This results in molecules that are either inactive or less effective as brighteners. Furthermore, incomplete reactions at any of the three condensation stages can lead to a heterogeneous final product containing a mixture of molecules with varying degrees of substitution.

Multi-Step Production Methodologies

Isomeric Forms and Their Implications (e.g., E/Z Isomerization)

As a stilbene (B7821643) derivative, this compound possesses a central carbon-carbon double bond, which allows for the existence of geometric isomers: the trans (E) and cis (Z) forms. scispace.com

trans (E) Isomer: This isomer is characterized by a more linear and planar structure. This conformation is highly desirable because it allows for an extended system of conjugated double bonds, which is crucial for the absorption of UV light and the efficient emission of blue light that produces the whitening effect. mst.dk The trans form is the thermodynamically more stable and fluorescently active isomer. scispace.com

cis (Z) Isomer: In the cis isomer, steric hindrance forces the aromatic rings out of plane, disrupting the conjugation across the molecule. mst.dk This results in a significant loss of fluorescence. scispace.commst.dk

The conversion from the active trans isomer to the inactive cis isomer can be triggered by exposure to UV light, a process known as photoisomerization. ncsu.eduscispace.comnih.gov In solution, an equilibrium between the two forms is established under illumination, which can lead to a decrease in whitening performance over time. scispace.com Therefore, the photostability of the brightener and the tendency to undergo E/Z isomerization are critical factors for its application and longevity. ncsu.edunih.gov

Optical Brightening Mechanisms and Substrate Interactions of Fluorescent Brightener 264

Principles of Fluorescence in Whitening Agents

The whitening effect of agents like FB 264 is not a chemical bleaching process but an optical phenomenon based on fluorescence. raytopoba.comslideshare.net These compounds are essentially colorless dyes that absorb light in a non-visible part of the spectrum and re-emit it as visible light, altering the perceived color of the substrate. textilelearner.netchemicalbook.com

Fluorescent whitening agents function by absorbing high-energy radiation, primarily in the invisible near-ultraviolet (UV) portion of the electromagnetic spectrum, typically within the 300 to 400 nm range. 3nh.comadditivesforpolymer.comspecialchem.com The molecules of the brightener, which contain conjugated double bond systems, are excited from their electronic ground state to a higher energy excited state. tiankunchemical.com

This excited state is unstable, and the molecule quickly returns to a lower energy level. 3nh.com In this process, the absorbed energy is re-emitted as light of a lower energy and, consequently, a longer wavelength. textilelearner.net This re-emitted light falls within the blue-violet region of the visible spectrum, generally between 400 nm and 500 nm. textilelearner.netspecialchem.com Because the total amount of reflected light is increased by this conversion of UV to visible light, the treated material appears not only whiter but also brighter. raytopoba.comchemicalbook.com

| Property | Wavelength Range (nm) |

| UV Light Absorption | 300 - 400 |

| Visible Light Emission | 420 - 480 |

Table 1: General spectroscopic properties of stilbene-type fluorescent whitening agents. The process involves absorbing invisible UV light and re-emitting it as visible blue-violet light. 3nh.com

Many materials, such as natural fibers and paper, have a tendency to absorb more blue light than other colors in the visible spectrum, resulting in a yellowish appearance. specialchem.com The principle of optical brightening leverages the concept of complementary colors to counteract this effect. chemicalbook.com Yellow and blue are complementary colors; when combined, they are perceived by the human eye as white.

Instead of removing the yellow hue through chemical bleaching, which can damage the substrate, fluorescent whiteners add blue light to the light reflected from the material's surface. slideshare.nettextilelearner.net The blue-violet light emitted by the fluorescent agent compensates for the deficit of blue light reflected by the substrate. ispigment.com This additive process neutralizes the yellow cast, resulting in a brighter, more brilliant white appearance without the loss of light associated with other whitening methods like bluing. slideshare.nettextilelearner.net

Ultraviolet Light Absorption and Visible Light Emission

Interaction with Substrates in Material Systems

The effectiveness of Fluorescent Brightener 264 is highly dependent on its interaction with the substrate to which it is applied. Its chemical structure, characterized as a hexasulfonated stilbene (B7821643) derivative, dictates its affinity and adsorption behavior on different materials. dyestuffintermediates.comraytopoba.com

This compound is used for whitening cellulose (B213188) fibers, such as those in cotton and paper. dyestuffintermediates.com However, its affinity, or substantivity, for these fibers is considered low. dyestuffintermediates.comsynthesia.eu As a hexasulfonic acid variety, it has limited attraction to pulp fibers, which makes it generally unsuitable for whitening in the pulp mass during papermaking. raytopoba.com

Despite this low substantivity for in-mass applications, it is effective for surface applications. raytopoba.comsynthesia.eu It is primarily used in the surface sizing and coating processes in the paper industry and for the finishing of textiles. raytopoba.commade-in-china.com In these applications, the brightener is applied to the material's surface where it can effectively absorb UV light and emit blue fluorescence without needing to deeply penetrate and bind within the fiber mass. The presence of sulfonic groups in its structure provides solubility in water and facilitates its application in aqueous solutions. cymitquimica.comdyestuffintermediates.com Research on similar stilbene-based brighteners shows they are sensitive and effective indicators for the presence of cellulose. nih.gov

The application of fluorescent brighteners to fibrous materials like cotton involves a dynamic adsorption process. heraproject.com The mechanism can be understood through a porous matrix model, where the fiber is viewed as a rigid structure containing a network of interconnected pores. heraproject.com

During application, such as in a washing cycle or finishing bath, the FB 264 molecules, dissolved in the aqueous phase, enter these pores. heraproject.com The molecules then diffuse along the surface of the pore walls. heraproject.com Through collisions with the fiber surface, the brightener molecules become bound to specific sites, a process driven by weak intermolecular forces. heraproject.com This binding is reversible; after a certain time, the molecule may desorb, re-enter the aqueous phase, and continue its movement deeper into the fiber structure. heraproject.com This dynamic process of adsorption and desorption leads to a gradual build-up of the brightener on the fibers over time, enhancing the whitening effect with repeated applications. heraproject.com Studies on similar brighteners have shown that a significant percentage of the agent can be adsorbed onto the fiber during a single process. heraproject.com

The performance of this compound can be significantly influenced by the other components present in the substrate or application medium. specialchem.com Several factors can enhance or diminish its brightening effect.

UV Absorbers: The presence of other substances that absorb UV light can reduce the brightener's efficacy. For instance, in papermaking, rosin (B192284), a sizing agent, acts as a UV absorber and can weaken the whitening effect. raytopoba.com Similarly, titanium dioxide (TiO₂), a common white pigment, absorbs light in the same UV range as the brightener, thereby diminishing its performance. The rutile form of TiO₂ absorbs UV more strongly than the anatase form and is thus less compatible with fluorescent whiteners. specialchem.comraytopoba.com

Metal Ions: Certain metal ions can interfere with the fluorescence process. The presence of iron ions, for example, can lead to fluorescence quenching, reducing the intensity of the emitted blue light and thus the whitening effect. mdpi.com

Water Quality: The quality of the water used in the application process is crucial. High water hardness can decrease the solubility of the brightener. raytopoba.com The presence of humic acid in the water can also negatively impact performance by absorbing UV light. raytopoba.com

Chemical Environment: The chemical environment, particularly pH and the presence of other chemicals, plays a role. FB 264 is noted for its stability over a wide pH range. made-in-china.com However, some components, like cationic polymers often found in surface sizing, can negatively interact with anionic brighteners. raytopoba.com Additionally, strong oxidizing agents like hypochlorite (B82951) are known to be unstable for stilbene-type brighteners. dyestuffintermediates.com

| Component | Influence on Brightening Efficacy | Mechanism of Action |

| Titanium Dioxide (Rutile) | Negative | Competes for UV light absorption, reducing the energy available to the brightener. specialchem.comraytopoba.com |

| Rosin | Negative | Acts as a UV absorber, weakening the whitening effect. raytopoba.com |

| Iron Ions | Negative | Causes fluorescence quenching, reducing the intensity of emitted light. mdpi.com |

| Humic Acid | Negative | Absorbs UV light, decreasing the amount available to excite the brightener. raytopoba.com |

| Cationic Polymers | Potentially Negative | Can interact with and precipitate the anionic brightener, reducing its availability. raytopoba.com |

| High Water Hardness | Negative | Reduces the solubility of the brightener in the application bath. raytopoba.com |

Table 2: A summary of common substrate components and their impact on the performance of this compound.

Adsorption Dynamics on Fibrous Materials

Factors Influencing Optical Performance in Application Environments

The effectiveness of this compound (FB 264) is not intrinsic alone; it is significantly modulated by the chemical and physical conditions of its application environment. Factors such as the pH of the system, the hardness of the process water, and interactions with a variety of other chemical agents present in formulations can enhance or diminish its brightening capabilities. Understanding these influences is critical for optimizing its performance in industries like paper and textile manufacturing.

Effect of pH Levels on Brightening

The pH of the application medium is a critical parameter governing the performance of FB 264. As an anionic, stilbene-based brightener, its fluorescence intensity is susceptible to changes in acidity or alkalinity. china-dyestuff.com Generally, aqueous solutions of fluorescent whitening agents are alkaline, often with a pH between 8 and 9. srce.hr

Research indicates that the fluorescence of anionic brighteners can drop sharply under acidic conditions. china-dyestuff.com However, FB 264, a hexasulfonic acid derivative, is noted for its good acid stability, allowing it to be used across a broad pH spectrum. nih.govamazon-chem.cn One supplier suggests it is suitable for use in conditions with a pH value ranging from 1 to 13. nih.gov Despite this stability, its optimal performance is achieved within more specific ranges depending on the application. For instance, in paper manufacturing, different stages require different pH levels for maximum efficacy. For surface coating applications, a pH of 7 to 8.5 is recommended, while surface sizing applications see best results at a pH of 8 to 9. One study on a similar stilbene brightener found its effective pH range to be between 5 and 11. asm.org

| Application | Recommended pH Range | Reference |

|---|---|---|

| General Suitability | 1.0 - 13.0 | nih.gov |

| Paper Surface Coating | 7.0 - 8.5 | |

| Paper Surface Sizing | 8.0 - 9.0 | srce.hr |

| General Effective Range (Stilbene Type) | 5.0 - 11.0 | asm.org |

Impact of Water Hardness

Water hardness, primarily determined by the concentration of calcium and magnesium ions, presents a complex influence on the performance of fluorescent brighteners. On one hand, excessively high water hardness can diminish the solubility of the brightener in water, which may negatively affect the whitening process. srce.hr On the other hand, the presence of certain cations, such as Ca²⁺, in the process water can increase the retention of optical brightening agents on pulp fibers. nih.gov

This compound is specifically described as being stable in hard water. diva-portal.org This stability is advantageous in industrial settings where the use of soft water is not always feasible. The interaction is multifaceted: while high concentrations of certain salts might impede solubility, the cationic nature of hardness ions can promote the deposition of the anionic brightener onto anionic substrates like cellulose fibers.

| Factor | Observed Effect on Brightener Performance | Reference |

|---|---|---|

| High Water Hardness (General) | Can reduce the solubility of the brightener in water, potentially lowering the whitening effect. | srce.hr |

| Cations (e.g., Ca²⁺) | Can increase the retention of the brightener on pulp fibers. | nih.gov |

| This compound | Exhibits stability in hard water environments. | diva-portal.org |

Interaction with Additives and Processing Chemicals

In industrial applications, FB 264 is rarely used in isolation. Its performance is subject to interactions with a host of other chemicals, including sizing agents, fillers, and metal ions present in the process water.

Metal Ions: The presence of heavy metal ions such as iron (Fe²⁺, Fe³⁺) and copper (Cu²⁺) can significantly impair brightening performance by quenching the molecule's fluorescence. china-dyestuff.comsrce.hr Studies on stilbene-type brighteners demonstrate that even low concentrations of these ions can lead to a reduction in fluorescence intensity. srce.hr This quenching effect occurs when the metal ion interacts with the electronically excited brightener molecule, causing it to return to its ground state without emitting light. china-dyestuff.com Therefore, the use of ironware should be avoided when preparing solutions. srce.hr

Sizing Agents and Alum: In papermaking, sizing agents are used to control water and ink absorption. Rosin, a common sizing agent, is a known UV absorber and can weaken the effect of fluorescent brighteners. raytopoba.com Aluminum sulfate (B86663), or alum, is a precipitant used with rosin and is known to have a substantial negative impact on brighteners. srce.hrraytopoba.com When the alkaline brightener solution is mixed with acidic alum, it can form a water-insoluble precipitate, reducing the amount of active brightener available. srce.hr Because of this interaction, it is advised not to add the fluorescent whitening agent and aluminum sulfate at the same time. srce.hr

Fillers: Fillers like kaolin (B608303) and calcium carbonate are added to paper to improve optical properties and printability. raytopoba.com The particle size distribution of these fillers can influence the final whiteness. diva-portal.orgresearchgate.net Broad particle size distributions of ground calcium carbonate (GCC) may improve whiteness by allowing more UV light to penetrate and activate the brightener on the base paper. diva-portal.org Conversely, some fillers are detrimental. Titanium dioxide, particularly the rutile form, is a strong UV absorber and significantly reduces the efficiency of fluorescent whiteners. amazon-chem.cn

Other Chemicals: As a hexasulfonic acid variety, FB 264 is more resistant to cationic compounds than disulfonic brighteners. srce.hr This makes it suitable for applications like surface sizing, which often involve cationic water-soluble polymers. srce.hr Other substances like free chlorine and humic acid can also negatively impact the stability and whitening effect of the brightener. srce.hr

| Additive/Chemical | Nature of Interaction with FB 264 | Reference |

|---|---|---|

| Iron (Fe²⁺/Fe³⁺) and Copper (Cu²⁺) Ions | Cause significant fluorescence quenching, reducing brightness. | china-dyestuff.comsrce.hr |

| Aluminum Sulfate (Alum) | Can form a precipitate with the brightener, reducing its effectiveness. Has a large negative impact. | srce.hrraytopoba.com |

| Rosin | Acts as a UV absorber, weakening the brightening effect. | raytopoba.com |

| Calcium Carbonate (GCC) / Kaolin | Particle size distribution affects light scattering and UV transmission, influencing whiteness. | diva-portal.orgresearchgate.net |

| Titanium Dioxide (Rutile) | Strongly absorbs UV light, hindering brightener performance. | amazon-chem.cn |

| Cationic Polymers | FB 264 shows good stability; less sensitive than disulfonic brighteners. | srce.hr |

| Free Chlorine / Humic Acid | Negatively impacts stability and whitening effect. | srce.hr |

Applications of Fluorescent Brightener 264 in Industrial and Material Sciences

Application in Textile Processing

In the textile industry, optical brightening agents (OBAs) like Fluorescent Brightener 264 are essential for enhancing the aesthetic appeal of fabrics. chemicalbook.comadinathauxichem.com They are applied to bestow a brilliant whiteness that cannot be achieved by bleaching alone. fibre2fashion.com

This compound can be incorporated during various stages of textile wet processing, including both pretreatment and finishing. adinathauxichem.comsynthesia.eu As a pretreatment auxiliary, it helps to create a uniform, white base on the fabric before subsequent dyeing and finishing, ensuring vibrant and clear colors. adinathauxichem.com In the finishing stage, it is used to impart a final, brilliant white look to the textile product. adinathauxichem.com The compound is valued for its stability in the presence of hard water, as well as in acidic and alkaline conditions, which are common in textile processing. dyestuffintermediates.com However, it is unstable in the presence of hypochlorite (B82951). dyestuffintermediates.com

The suitability of this compound varies depending on the fiber type. It is particularly effective for whitening cellulosic fibers.

Cotton and Viscose: this compound is well-suited for application on cotton and viscose fabrics, which are both cellulosic fibers. dyestuffintermediates.comsynthesia.eu It is used to whiten these materials effectively. dyestuffintermediates.com

Polyamide: The application of this compound on polyamide (nylon) fabrics is generally considered unsuitable. synthesia.eu Other types of brighteners, such as those from the coumarin (B35378) or azole classes, are often preferred for polyamide. chemicalbook.com

Table 1: Suitability of this compound on Various Fabric Types

| Fabric Type | Suitability |

|---|---|

| Cotton | Suitable dyestuffintermediates.comsynthesia.eu |

| Viscose | Suitable synthesia.eu |

| Polyamide | Unsuitable synthesia.eu |

| Flax | Suitable synthesia.eu |

| Wool | Unsuitable synthesia.eu |

| Natural Silk | Unsuitable synthesia.eu |

Integration in Pretreatment and Finishing Processes

Application in Papermaking

This compound is widely utilized in the paper industry to enhance the brightness and whiteness of paper products. made-in-china.comadditivesforpolymer.com It can be applied at different stages of the papermaking process, specifically in surface applications rather than in the pulp itself. synthesia.eusynthesia.eu

This compound is generally not recommended for whitening pulp in the wet-end of the papermaking process. raytopoba.comshine-tex.com This is attributed to its characteristics as a hexasulfonic acid derivative, which results in a low affinity for pulp fibers. raytopoba.comshine-tex.com For pulp whitening, disulfonic or tetrasulfonic acid varieties of fluorescent brighteners are typically preferred, depending on whether the papermaking process is neutral/alkaline or acidic. raytopoba.comshine-tex.com The effectiveness of any optical brightener in the pulp is also dependent on the initial brightness of the bleached pulp; a significant whitening effect is typically observed on pulp that has already been bleached to a whiteness of 60-65% or higher. raytopoba.com

The primary application of this compound in papermaking is in surface treatments, such as coating and sizing. synthesia.eusynthesia.euadditivesforpolymer.com It is particularly valued for its excellent performance in these applications, contributing to high whiteness in the final paper product. made-in-china.comadditivesforpolymer.com

In surface coating , this compound can be added at any stage of the coating material preparation. made-in-china.com It demonstrates good compatibility with common carriers used in paper coatings, such as carboxymethyl cellulose (B213188) (CMC), polyvinyl alcohol (PVA), and starch. made-in-china.com As a hexasulfonic acid variety, it is considered to have a better effect in surface coatings compared to disulfonic types. raytopoba.comshine-tex.com

In surface sizing , this compound is combined with sizing agents like starch or PVA and applied at the size press. made-in-china.comadditivesforpolymer.com Its good acid stability allows it to achieve high whiteness even in low pH conditions. made-in-china.com Hexasulfonic acid-based brighteners like FB 264 are recommended for surface sizing because they are less sensitive to cationic water-soluble polymers that are often present in sizing solutions. raytopoba.comshine-tex.com

Table 2: Application Methods of this compound in Papermaking

| Application Method | Suitability & Rationale |

|---|---|

| Pulp Whitening | Not suitable; low affinity for pulp fibers due to its hexasulfonic acid structure. raytopoba.comshine-tex.com |

| Surface Coating | Suitable; provides excellent whitening and is compatible with common coating carriers. made-in-china.comshine-tex.com |

| Surface Sizing | Suitable; good performance in size press applications and stable in various pH conditions. made-in-china.comadditivesforpolymer.comshine-tex.com |

Q & A

Basic Research Questions

Q. What are the critical chemical properties of Fluorescent Brightener 264 (FB-264) that influence its application in cellulose-based materials?

- Methodological Answer : FB-264’s efficacy in cellulose applications depends on its sulfonation degree (tetrasulfonic acid structure), solubility in water/alcohol, and low fiber affinity. These properties make it suitable for surface treatments (e.g., paper coating) but unsuitable for pulp whitening. Experimental design should prioritize solubility testing (polar solvents) and affinity assays using UV-Vis spectroscopy to quantify adsorption on cellulose fibers .

Q. How can researchers synthesize FB-264, and what intermediates are critical in its production?

- Methodological Answer : FB-264 is synthesized via sulfonation of sulfanilic acid, forming intermediates like Acid Red 82. Key steps include controlling reaction pH (7–8) and temperature (60–80°C) to optimize sulfonation efficiency. Chromatographic methods (HPLC) should validate intermediate purity, while FT-IR confirms sulfonic acid group incorporation .

Q. What analytical techniques are recommended for quantifying FB-264 in complex matrices like wastewater?

- Methodological Answer : Use fluorescence spectroscopy (excitation ~350 nm, emission ~430 nm) with calibration against certified standards. For matrices with interfering fluorophores, employ HPLC coupled with fluorescence detection (HPLC-FLD) or mass spectrometry (LC-MS) to enhance specificity. Sample pre-treatment (e.g., solid-phase extraction) minimizes matrix effects .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported photodegradation rates of FB-264 across environmental studies?

- Methodological Answer : Discrepancies often arise from variations in light intensity, wavelength (UV vs. simulated sunlight), and matrix composition (e.g., organic matter content). Standardize experimental conditions using a solar simulator and control for dissolved organic carbon (DOC). Perform time-resolved fluorescence decay assays to differentiate direct photolysis from sensitized degradation pathways .

Q. What experimental strategies optimize FB-264’s fluorescence efficiency in coating formulations while mitigating photobleaching?

- Methodological Answer : Incorporate UV absorbers (e.g., TiO₂ nanoparticles) to reduce photobleaching. Use a factorial design to test variables: FB-264 concentration (0.05–0.2% w/w), coating thickness, and curing temperature. Measure fluorescence intensity pre- and post-accelerated weathering tests (Xenon arc lamp) and model degradation kinetics using Arrhenius plots .

Q. How does FB-264’s sulfonation degree compare to analogues (e.g., FB-220, FB-28) in terms of environmental persistence and bioaccumulation potential?

- Methodological Answer : Conduct comparative studies using OECD 301F (ready biodegradability) and OECD 305 (bioaccumulation in aquatic organisms). FB-264’s higher sulfonation reduces log Kow (predicted -2.1), indicating lower bioaccumulation than FB-28 (log Kow -0.5). Model environmental fate using EUSES scenarios to calculate predicted environmental concentrations (PECs) .

Guidelines for Experimental Design

- Feasibility : Prioritize small-scale batch experiments for photolysis or adsorption studies before scaling up .

- Originality : Investigate FB-264’s interactions with microplastics or emerging contaminants (e.g., PFAS) to address knowledge gaps .

- Ethical Compliance : Ensure wastewater disposal complies with REACH regulations (EC 1907/2006) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.